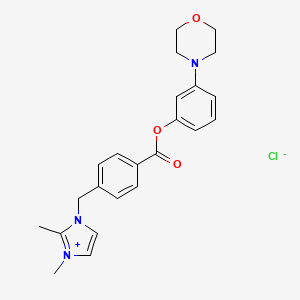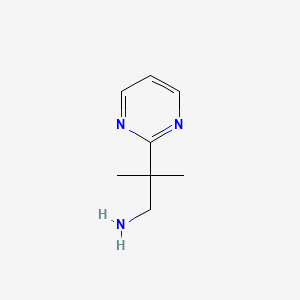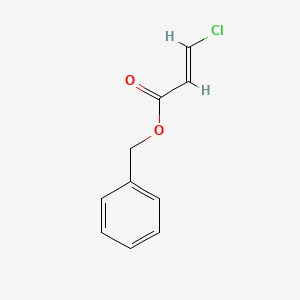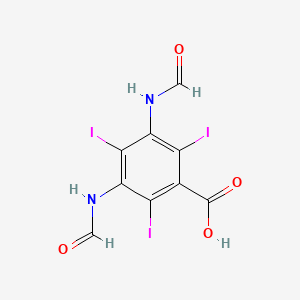
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride is a synthetic organic compound It is characterized by the presence of an imidazolium core, substituted with various functional groups, including a morpholinophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride typically involves multi-step organic reactions. The starting materials often include imidazole derivatives, benzyl halides, and morpholine. The reaction conditions may involve:
Solvents: Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain steps.
Temperature: Reactions are often conducted at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Conditions may include acidic or basic environments, with temperatures ranging from room temperature to reflux.
Reduction: Typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Solvents like acetone or DMF, with temperatures varying depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of functional groups with new substituents.
Applications De Recherche Scientifique
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst or ligand in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride involves interactions with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways, leading to desired biological effects. For example, it may inhibit enzyme activity or alter gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-3-(4-((3-piperidinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
- 1,2-Dimethyl-3-(4-((3-pyrrolidinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
Uniqueness
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride is unique due to the presence of the morpholinophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C23H26ClN3O3 |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
(3-morpholin-4-ylphenyl) 4-[(2,3-dimethylimidazol-3-ium-1-yl)methyl]benzoate;chloride |
InChI |
InChI=1S/C23H26N3O3.ClH/c1-18-24(2)10-11-26(18)17-19-6-8-20(9-7-19)23(27)29-22-5-3-4-21(16-22)25-12-14-28-15-13-25;/h3-11,16H,12-15,17H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GYULLXXTBNFGJD-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=CN1CC2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)N4CCOCC4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)

![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)

![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)




![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
